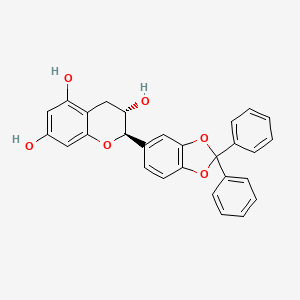

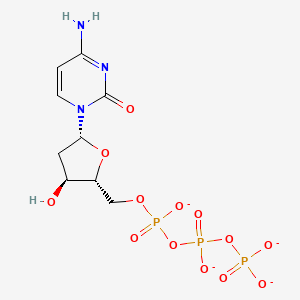

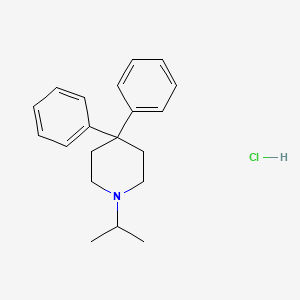

![molecular formula C14H17IN2 B1663385 4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide CAS No. 1000009-73-3](/img/structure/B1663385.png)

4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide” is a hemicyanine dye that can be used as a fluorescence probe . Its fluorescent property can be tuned by adjusting the pH of the solution . It can be photoexcited for internal twisting that forms an intermolecular charge transfer state .

Synthesis Analysis

The synthesis of this compound involves the reaction of benzoylpyridinium chloride with dimethylaniline in the presence of Cu powder . The fluorescent substrate 4-(4-(dimethylamino)phenyl)-1-methylpyridinium (APP+) exhibits superior fluorescence uptake in hSERT-expressing HEK293 cells than other MPP+ analogs tested . APP+ uptake is Na± and Cl−-dependent, displaced by 5HT, and inhibited by fluoxetine, suggesting APP+ specifically monitors hSERT activity .Molecular Structure Analysis

The molecular structure of this compound is represented by the empirical formula C14H17N2 · I . It has a molecular weight of 340.20 .Physical And Chemical Properties Analysis

The compound is a powder with an orange to dark orange-red color . It is soluble in DMSO at 15 mg/mL . It has a melting point of 254-256 °C and a maximum absorption wavelength (λmax) of 475 nm .Wissenschaftliche Forschungsanwendungen

Mitochondrial pH Imaging :

- A derivative of this compound was used as a mitochondrial-targeted pH fluorescent probe. It showed remarkable pH-dependent behavior suitable for visualizing mitochondrial pH fluctuations in live cells (Lin et al., 2018).

Acid-Base Strength and Acidochromism :

- Research on stilbazolium salts bearing dimethylamino substituents, including this compound, highlighted noticeable acidochromism and acid-base equilibrium constants in their ground state. These findings are significant for potential applications involving color change and pH sensitivity (Benassi et al., 2015).

Nonlinear Optics :

- Ethyl-substituted derivatives of this compound were synthesized for second-order nonlinear optics. These derivatives displayed increased solubility and promising properties for frequency conversion applications (Okada et al., 2003).

Binding-Induced Fluorescence in Serotonin Transporter Ligands :

- Analogues of this compound were investigated for their binding-induced fluorescence when interacting with the serotonin transporter. This property is useful in studying the binding and transport dynamics of certain ligands (Wilson et al., 2014).

Nonlinear Optical Materials :

- This compound was used in the crystal growth and characterization for higher-order nonlinear optical applications. Studies focused on its solubility, mechanical, dielectric, and nonlinear optical properties (Sundaram et al., 2020).

Colorless Organic Ionic Crystal for Nonlinear Optics :

- A related organic ionic crystal was synthesized as a promising candidate for frequency conversion in diode lasers. This research contributes to the development of nonlinear optical materials (Kosuge et al., 2001).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Eigenschaften

CAS-Nummer |

1000009-73-3 |

|---|---|

Produktname |

4-[4-(Dimethylamino)phenyl]-1-methylpyridin-1-ium iodide |

Molekularformel |

C14H17IN2 |

Molekulargewicht |

340.2 g/mol |

IUPAC-Name |

N,N-dimethyl-4-(1-methylpyridin-1-ium-4-yl)aniline;iodide |

InChI |

InChI=1S/C14H17N2.HI/c1-15(2)14-6-4-12(5-7-14)13-8-10-16(3)11-9-13;/h4-11H,1-3H3;1H/q+1;/p-1 |

InChI-Schlüssel |

CAMWVBRDIKKGII-UHFFFAOYSA-M |

SMILES |

C[N+]1=CC=C(C=C1)C2=CC=C(C=C2)N(C)C.[I-] |

Kanonische SMILES |

C[N+]1=CC=C(C=C1)C2=CC=C(C=C2)N(C)C.[I-] |

Andere CAS-Nummern |

1141-41-9 |

Piktogramme |

Acute Toxic |

Synonyme |

(6aR,11aR,11bS)-4,4,6a,7,11b-pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9-ol |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

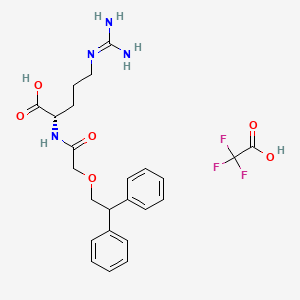

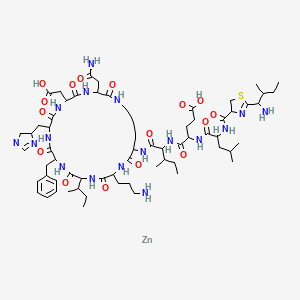

![butyl N-[2-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]-4-propylphenyl]sulfonylcarbamate](/img/structure/B1663303.png)

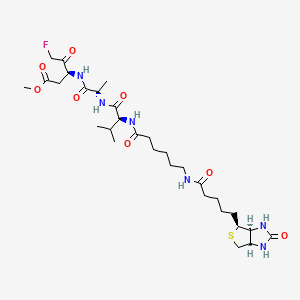

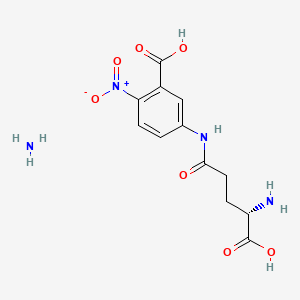

![N-[2,6-dimethyl-4-[4-[methyl(2-phenylethyl)amino]piperidine-1-carbonyl]phenyl]propanamide](/img/structure/B1663305.png)

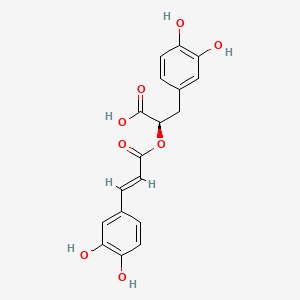

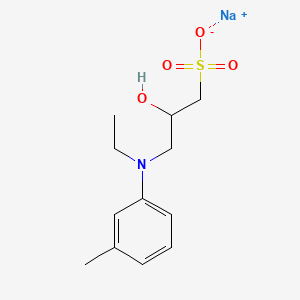

![1-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-6,7-dihydro-5H-indol-4-one](/img/structure/B1663312.png)